

An In-Depth Technical Guide to 2-Chloro-4,6-dimethylNicotinic Acid

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylNicotinic acid

Cat. No.: B182493

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Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4,6-dimethylNicotinic acid**, a substituted pyridine carboxylic acid. Nicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of bioactive compounds. This document details the chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on structured data presentation and detailed methodologies.

Chemical Identity and Properties

The formal IUPAC name for the compound with a chloro group at the 2-position and methyl groups at the 4- and 6-positions of nicotinic acid is 2-chloro-4,6-dimethylpyridine-3-carboxylic acid.

Table 1: Chemical and Physical Properties

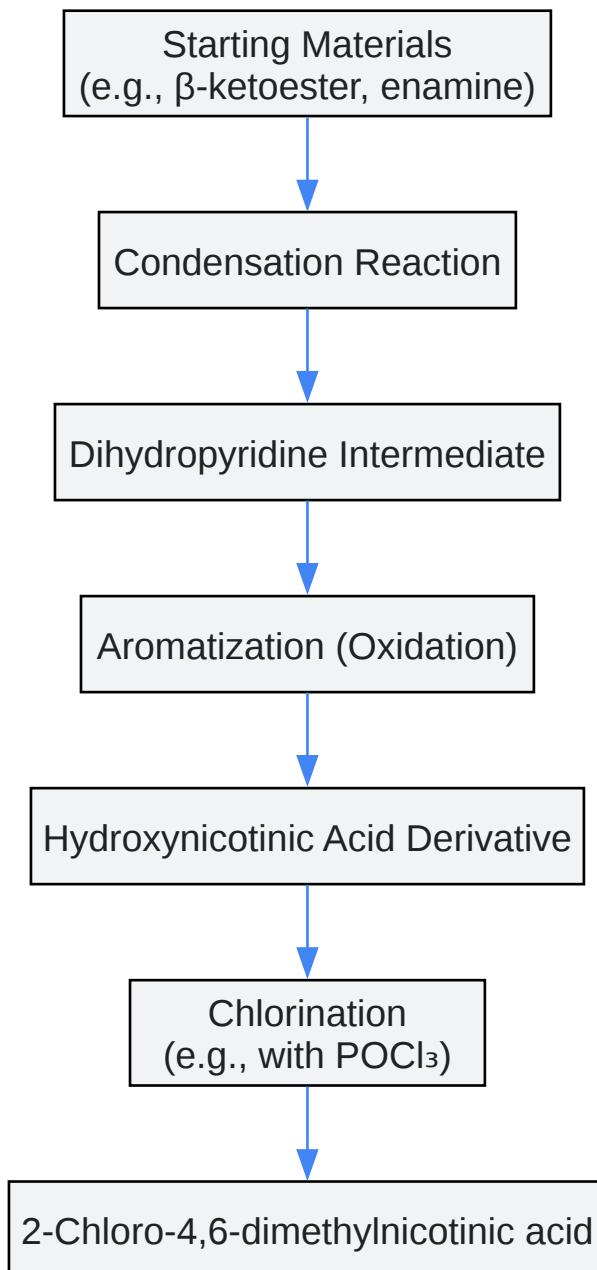
Property	Value	Source
IUPAC Name	2-chloro-4,6-dimethylpyridine-3-carboxylic acid	-
Molecular Formula	C ₈ H ₈ ClNO ₂	Derived
Molecular Weight	185.61 g/mol	Calculated
Appearance	White to off-white crystalline powder (predicted)	-
Melting Point	Not available. For the related 2-chloronicotinic acid, it is 176-178 °C.[1][2]	-
Solubility	Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol.[1]	-
pKa	Not available. The pKa of the related 2-chloronicotinic acid is 2.54.[3]	-

Synthesis and Experimental Protocols

A direct, documented synthesis for **2-chloro-4,6-dimethylnicotinic acid** is not readily available in the provided search results. However, a plausible synthetic route can be extrapolated from general methods for preparing substituted nicotinic acids. A common approach involves the cyclization of a suitable acyclic precursor followed by chlorination.

Proposed Synthetic Pathway

A potential synthesis could start from a β -ketoester and an enamine, followed by cyclization to form a dihydropyridine ring, which is then oxidized and subsequently chlorinated.



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Caption: Proposed general synthesis workflow for **2-chloro-4,6-dimethylnicotinic acid**.

Experimental Protocol: Synthesis of a Substituted 2-Chloronicotinic Acid Derivative

The following is a generalized experimental protocol for the synthesis of a 2-chloronicotinic acid derivative, which could be adapted for **2-chloro-4,6-dimethylnicotinic acid**. This protocol is

based on methods for synthesizing similar compounds.[4][5]

Materials:

- 2-hydroxy-4,6-dimethylnicotinic acid (or its nitrile precursor)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-4,6-dimethylnicotinic acid (1 equivalent).
- Chlorination: Add phosphorus oxychloride (5-10 equivalents) to the flask. Add a catalytic amount of DMF (1-2 drops).
- Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess POCl_3 by pouring the reaction mixture onto crushed ice with vigorous stirring.

- Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **2-chloro-4,6-dimethylnicotinic acid**.

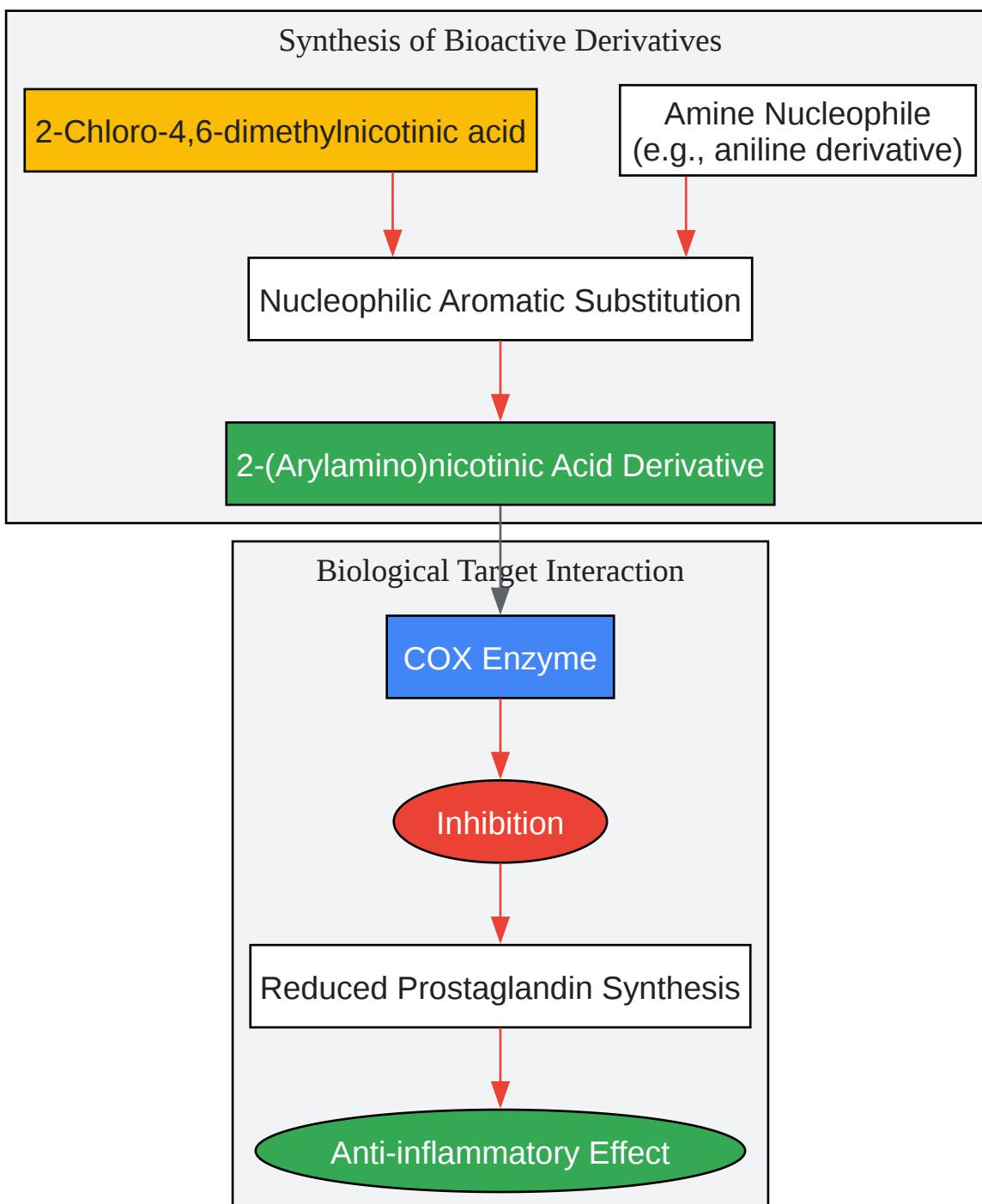
Applications in Research and Drug Development

While specific applications for **2-chloro-4,6-dimethylnicotinic acid** are not detailed in the provided search results, its structural class, 2-chloronicotinic acids, are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.^{[3][6]}

- Pharmaceutical Intermediates: 2-Chloronicotinic acid is a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.^[7] It is also used in the synthesis of the anti-inflammatory and analgesic drug pranoprofen.^[1] Derivatives of 2-chloronicotinic acid are also used to create compounds with potential antiviral and anti-cancer properties.^[8]
- Agrochemicals: These compounds are intermediates for herbicides such as nicosulfuron and diflufenican.^{[1][3]}
- Bioactive Molecule Synthesis: The chloro- and methyl-substituted nicotinic acid scaffold is a versatile starting point for creating libraries of compounds for biological screening. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships.^[7]

Biological Pathways and Mechanisms of Action

The biological activity of derivatives of **2-chloro-4,6-dimethylnicotinic acid** would depend on the final synthesized molecule. For instance, NSAIDs derived from 2-chloronicotinic acid, such as flunixin, act as cyclooxygenase (COX) inhibitors.^[7]



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Caption: Logical pathway from **2-chloro-4,6-dimethylnicotinic acid** to a potential biological effect.

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